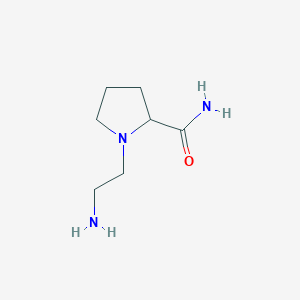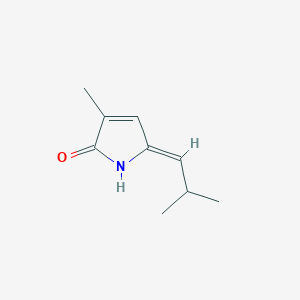
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones. Pyrrolones are heterocyclic compounds containing a five-membered ring with one nitrogen atom and a ketone group. This compound is characterized by its unique structure, which includes a methyl group and a methylpropylidene group attached to the pyrrolone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the condensation of appropriate aldehydes and ketones in the presence of a base. The reaction conditions typically include:
Reagents: Aldehydes, ketones, and a base (e.g., sodium hydroxide or potassium carbonate)
Solvents: Common organic solvents such as ethanol or methanol
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Pyrrol-2(5H)-one: The parent compound without the methyl and methylpropylidene groups.
3-Methylpyrrol-2(5H)-one: A similar compound with only a methyl group attached.
5-(2-Methylpropylidene)pyrrol-2(5H)-one: A compound with only the methylpropylidene group attached.
Uniqueness
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is unique due to the presence of both the methyl and methylpropylidene groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
(5Z)-3-methyl-5-(2-methylpropylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)4-8-5-7(3)9(11)10-8/h4-6H,1-3H3,(H,10,11)/b8-4- |
InChI 键 |
ITDDLUCEFKBPHX-YWEYNIOJSA-N |
手性 SMILES |
CC1=C/C(=C/C(C)C)/NC1=O |
规范 SMILES |
CC1=CC(=CC(C)C)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
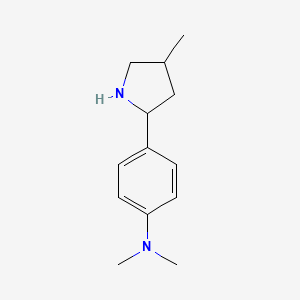

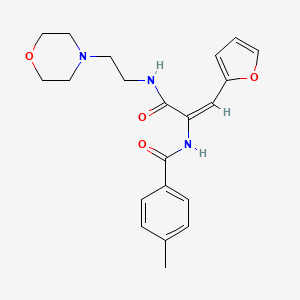
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
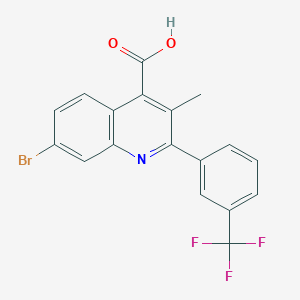
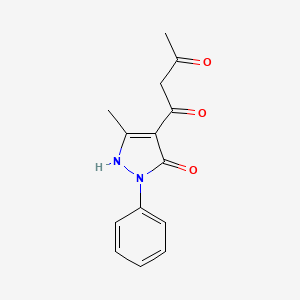
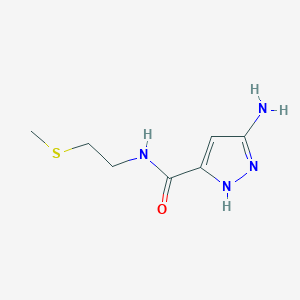
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

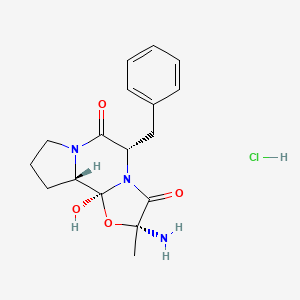
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
